molecular formula C5H10ClN B8191306 5-Aza-bicyclo[2.1.1]hexane hydrochloride CAS No. 1414958-86-3

5-Aza-bicyclo[2.1.1]hexane hydrochloride

Cat. No.: B8191306
CAS No.: 1414958-86-3
M. Wt: 119.59 g/mol
InChI Key: RXDULXRTBQRNBQ-UHFFFAOYSA-N
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Description

5-Aza-bicyclo[2.1.1]hexane hydrochloride is a bicyclic amine derivative with a rigid, sp³-rich scaffold. Its structure combines a strained bicyclo[2.1.1]hexane core with a nitrogen atom at the bridgehead position, making it a valuable building block in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. The hydrochloride salt improves solubility, facilitating its use in drug formulation .

Properties

IUPAC Name

5-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-4(1)6-5;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDULXRTBQRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-86-3
Record name 5-Azabicyclo[2.1.1]hexane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The most scalable route to bicyclo[2.1.1]hexane frameworks involves an intramolecular nucleophilic displacement reaction. As detailed by De Kimpe and colleagues, this method avoids photochemical steps, which are often limited by equipment constraints and low throughput. The synthesis begins with a tert-butylsulfinamide intermediate, which undergoes alkylation with a primary alkyl chloride. Subsequent cyclization forms the strained bicyclic structure, followed by acidic deprotection to yield the hydrochloride salt (Scheme 1).

Key Reaction Steps:

  • Alkylation: A tert-butylsulfinamide derivative reacts with 1,3-dichloropropane under basic conditions to form a secondary amine.

  • Cyclization: Intramolecular displacement of the chloride group by the sulfinamide nitrogen forges the bicyclo[2.1.1]hexane core.

  • Deprotection: Treatment with hydrogen chloride in ethanol removes the tert-butylsulfinyl group, yielding the hydrochloride salt.

Optimization and Scalability

Critical parameters for high yield include:

  • Solvent Choice: Ethanol or methanol ensures solubility of intermediates while minimizing side reactions.

  • Temperature: Cyclization proceeds optimally at 50–60°C, balancing reaction rate and byproduct formation.

  • Acid Concentration: Excess HCl (3–4 equiv.) ensures complete deprotection without degrading the bicyclic framework.

Table 1: Optimized Conditions for Intramolecular Displacement

ParameterValue/DetailYield (%)
SolventEthanol81
Temperature50°C-
HCl Equivalents3.0-
Reaction Time3 hours-

Photochemical [2+2] Cycloaddition

Reaction Setup and Catalysis

Photochemical strategies, though less scalable, offer precise control over stereochemistry. A [2+2] cycloaddition between a ketone and an alkene, mediated by iridium photocatalysts, constructs the bicyclic skeleton under blue LED irradiation. This method, adapted from RSC protocols, involves:

  • Substrate Preparation: Synthesis of 2-phenylacrylaldehyde via methylenation of phenylacetaldehydes using Eschenmoser’s salt.

  • Allyl Grignard Addition: Formation of secondary alcohols, which are oxidized to ketones using Dess-Martin periodinane (DMP).

  • Cycloaddition: Irradiation of the ketone with [Ir(dF(CF3)ppy)2(dtbpy)]PF6 in acetonitrile yields bicyclo[2.1.1]hexanes.

Challenges and Modifications

  • Light Source: Blue LEDs (400 W) are essential for exciting the iridium catalyst, but prolonged irradiation risks side reactions.

  • Oxygen Sensitivity: Strict inert atmosphere (N2) is required to prevent alkene polymerization.

  • Workup: Chromatographic purification (cyclohexane:ethyl acetate, 90:10) isolates the product in 31–45% yield.

Table 2: Photocycloaddition Performance Metrics

ParameterDetailOutcome
Catalyst Loading2 mol% Ir-complex45% yield
SolventAcetonitrile (0.075 M)Optimal polarity
Irradiation Time4 hoursComplete conversion

Iodine-Promoted Cyclization of Methylenecyclobutane

Cyclization Process

An alternative approach leverages iodine-mediated cyclization of methylenecyclobutane derivatives. This method, reported in Ukrainian Journal of Organic and Pharmaceutical Chemistry, involves:

  • Iodine Activation: I2 promotes electrophilic cyclization of methylenecyclobutane carbamates.

  • Hydrolytic Cleavage: The resulting tricyclic intermediate undergoes hydrolysis to release the bicyclic amine.

  • Salt Formation: Treatment with HCl gas affords the hydrochloride salt.

Advantages Over Photochemical Routes

  • No Special Equipment: Avoids photoreactors and degassing protocols.

  • Broad Substrate Scope: Tolerates electron-withdrawing and donating groups on the cyclobutane ring.

Table 3: Iodine Cyclization Parameters

ConditionValueYield (%)
Iodine Equivalents1.165
SolventDichloromethane-
Temperature0°C to 25°C-

Comparative Analysis of Methodologies

Table 4: Method Comparison for Bicyclo[2.1.1]hexane Synthesis

MethodYield (%)ScalabilityEquipment Needs
Intramolecular Displacement81HighStandard glassware
Photochemical45LowPhotoreactor, LEDs
Iodine Cyclization65ModerateNone

The intramolecular displacement route excels in scalability and yield, making it industrially viable. Photochemical methods, while stereospecific, suffer from technical complexity. Iodine-mediated cyclization offers a balance but requires further optimization for broader adoption.

Chemical Reactions Analysis

Types of Reactions

5-Aza-bicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring system.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

5-Aza-bicyclo[2.1.1]hexane hydrochloride has been identified as a valuable scaffold in the development of new pharmacological agents. Its derivatives have shown promise in targeting various biological pathways.

  • Ligand-Directed Degraders : A notable application involves its use in the synthesis of ligand-directed degraders (LDDs) aimed at degrading specific proteins, such as the androgen receptor. The compound serves as a versatile electrophile, facilitating ring-opening reactions with various nucleophiles, thus enhancing its utility in medicinal chemistry .
  • Therapeutic Potential : Research indicates that derivatives of 5-Aza-bicyclo[2.1.1]hexane can be employed in treating diseases involving glycine carriers. These compounds have been formulated into therapeutic applications for conditions such as neurological disorders and cancer .

Synthetic Applications

The compound is not only significant for its biological activity but also for its role in synthetic organic chemistry.

  • Synthesis of Complex Molecules : this compound has been utilized in various synthetic routes to create complex structures, including quinoxaline-fused bicyclic systems which are important in pharmaceutical applications. The synthesis often involves coupling reactions and cyclization processes that leverage the unique reactivity of the bicyclic framework .
  • Multigram Synthesis : Recent studies have demonstrated methods for the multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives, which are promising candidates for further functionalization and application in drug discovery . For instance, the compound has been successfully integrated into larger molecular frameworks through various coupling reactions, showcasing its adaptability as a synthetic intermediate.

Case Study 1: Synthesis of Ligand-Directed Degraders

In a study focusing on ligand-directed degraders, this compound was utilized to create a piperazinium salt that exhibited stability and versatility as an electrophile in ring-opening reactions. This compound played a crucial role in synthesizing LDDs targeting specific proteins, demonstrating its potential in therapeutic contexts .

Case Study 2: Synthetic Methodologies

A comprehensive examination of synthetic methodologies revealed that this compound can be employed under microwave irradiation conditions to yield high-purity products efficiently. For example, reactions conducted with this compound under microwave conditions resulted in substantial yields (up to 77%) of desired products, emphasizing its efficiency as a synthetic building block .

Mechanism of Action

The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen-containing ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight Key Applications/Properties References
5-Aza-bicyclo[2.1.1]hexane hydrochloride Unsubstituted bridgehead nitrogen 133.62 g/mol Drug-like scaffold, metabolic stability
1-Methyl-2-azabicyclo[2.1.1]hexane HCl Methyl group at bridgehead nitrogen 147.65 g/mol Enhanced lipophilicity, CNS-targeting
1-Phenyl-2-azabicyclo[2.1.1]hexane HCl Phenyl group at bridgehead nitrogen 195.69 g/mol Improved aromatic interactions in binding
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl CF₃ group at bridgehead nitrogen 191.13 g/mol Increased metabolic resistance, electronegativity
2-Oxabicyclo[2.1.1]hexane Oxygen atom replacing nitrogen ~112 g/mol Bioisostere for ortho/meta-benzene rings

Bioisosteric Replacements

  • 2-Oxabicyclo[2.1.1]hexane : This oxygen-containing analog serves as a saturated bioisostere for ortho- and meta-substituted benzene rings. In boscalid and fluxapyroxad, it improved metabolic stability (CIint reduced by 50–70%) but slightly decreased stability in lomitapide derivatives .
  • 5-Aza-bicyclo[2.1.1]hexane : The nitrogen atom enables hydrogen bonding, enhancing target engagement. Unlike 2-oxa analogs, it retains basicity, which can be advantageous for solubility and salt formation .

Impact of Substituents

  • Trifluoromethyl Groups : The 1-(trifluoromethyl) derivative (CID 122235944) exhibits increased electronegativity and metabolic resistance due to the CF₃ group’s inductive effects. This modification is critical for CNS drugs requiring blood-brain barrier penetration .

Ring Size and Heteroatom Position

  • Bicyclo[2.2.1] Systems : Compounds like 2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 31560-06-2) have larger ring systems, reducing strain but increasing conformational flexibility. This trade-off affects binding specificity and solubility .
  • Bicyclo[3.1.0] Systems : Derivatives such as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide HCl (CAS N/A) exhibit distinct dihedral angles, altering their compatibility with enzyme active sites .

Biological Activity

5-Aza-bicyclo[2.1.1]hexane hydrochloride, also known as 2-azabicyclo[2.1.1]hexane hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom within its ring system. Its molecular formula is C7H12ClNC_7H_{12}ClN with a CAS number of 871658-02-5. The compound is typically synthesized through various methods, including the use of N-ethyl-N,N-diisopropylamine and HATU in DMF, yielding significant quantities suitable for biological evaluation .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Glycine Transporters : Research indicates that derivatives of this compound may act as inhibitors of glycine transporters, which are crucial in neurotransmission and have implications in treating conditions like schizophrenia and epilepsy .
  • Antibacterial Activity : Preliminary studies suggest that compounds related to 5-Aza-bicyclo[2.1.1]hexane may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially functioning through dual inhibition mechanisms against bacterial topoisomerases .

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Activity Target IC50 (nM) Remarks
Glycine Transport InhibitionGlyT1<100Promising for neurological disorders
Antibacterial ActivityDNA Gyrase<32Effective against multidrug-resistant strains
Antibacterial ActivityTopoisomerase IV<100Demonstrated broad-spectrum efficacy

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of 5-Aza-bicyclo[2.1.1]hexane derivatives, compounds exhibited low nanomolar inhibition against DNA gyrase from E. coli. The compounds were tested against a panel of bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .

Case Study 2: Glycine Transporter Inhibition

Another study focused on the inhibition of glycine transporters by derivatives of this compound showed promising results in modulating neurotransmission pathways related to anxiety and depression disorders. The mechanism involved competitive inhibition at the glycine binding site, leading to increased synaptic availability of glycine .

Q & A

Q. What experimental frameworks reconcile conflicting mechanistic hypotheses in bicyclic amine reactivity?

  • Methodological Answer : Design kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways. For example, deuterium labeling at reactive centers can reveal transition-state geometry. Pair with computational modeling (MD simulations) to resolve ambiguities .

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